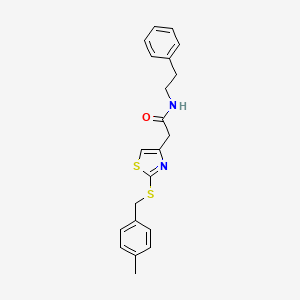

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide

Description

2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide is a sulfur-containing heterocyclic compound featuring a thiazole core substituted with a 4-methylbenzylthio group and an N-phenethylacetamide side chain. Its structure combines a thiazole ring (known for bioactivity in medicinal chemistry) with a thioether linkage and a phenethylacetamide moiety, which may influence pharmacokinetic properties such as lipophilicity and target binding.

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS2/c1-16-7-9-18(10-8-16)14-25-21-23-19(15-26-21)13-20(24)22-12-11-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHGEJBEHBPZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Introduction of the 4-methylbenzylthio Group: This step involves the nucleophilic substitution of the thiazole ring with 4-methylbenzyl chloride in the presence of a base.

Acylation: The final step is the acylation of the thiazole derivative with phenethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the acetamide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazole derivatives or amines.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound under discussion may share similar characteristics due to its structural components. A study on related thiazole compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests it could inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For instance, derivatives of thiazole have shown promising results against breast cancer cell lines, indicating that modifications in the thiazole structure can enhance anticancer activity . The specific application of 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide in this area remains to be fully explored but holds potential based on related compounds.

Acetylcholinesterase Inhibition

Another significant application of thiazole-based compounds is in the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Compounds similar to 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide have been shown to inhibit AChE effectively, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function . This application could be particularly relevant for developing therapeutic agents targeting neurodegenerative disorders.

- Antimicrobial Studies : A comparative study evaluated various thiazole derivatives against common bacterial pathogens, revealing that modifications similar to those in 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide improved efficacy by enhancing membrane permeability .

- Anticancer Evaluation : In vitro studies involving related thiazole compounds demonstrated significant cytotoxic effects on cancer cell lines, suggesting that further exploration of this compound could yield similar results .

- Neuropharmacological Research : Molecular docking studies have been employed to predict binding interactions between thiazole derivatives and AChE, providing insights into their potential as therapeutic agents for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure and Functional Groups

Target Compound :

- Core : Thiazole ring.

- Key substituents :

- 4-Methylbenzylthio group at position 2.

- N-Phenethylacetamide at position 3.

Analog 1 : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-thiones ()

- Core : 1,2,4-Triazole ring.

- Key substituents :

- Phenylsulfonyl groups.

- Thione (-C=S) group at position 3.

- Comparison :

- Both compounds contain sulfur atoms (thioether vs. thione).

- Triazole derivatives exhibit tautomerism (thiol-thione equilibrium), absent in the rigid thiazole core of the target compound .

- IR spectra of triazoles lack C=O bands (1663–1682 cm⁻¹), whereas the target compound retains the acetamide carbonyl .

Analog 2 : Quinazolinone-Thioacetamide Derivatives ()

- Core: Quinazolinone (fused benzene-pyrimidine ring).

- Key substituents :

- Thioacetamide linkage.

- Varied aryl/alkyl groups (e.g., sulfamoylphenyl, substituted tolyl).

- Comparison: Both compounds feature thioether bonds, but quinazolinones include a lactam (C=O) group. Quinazolinone derivatives exhibit higher melting points (251–315°C) compared to typical acetamide-thiazoles, likely due to stronger intermolecular hydrogen bonding .

Analog 3 : Praziquantel Intermediate (2-Chloro-N-phenethylacetamide) ()

- Core : Acetamide backbone.

- Key substituents :

- Chloro group (replaced by thiazole in the target compound).

- Phenethylamine side chain.

- Comparison :

Spectral and Physical Properties

Biological Activity

The compound 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action.

Chemical Structure and Properties

The chemical structure of 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide can be represented as follows:

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-methylbenzyl thio group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of thiazole derivatives. For instance, compounds similar to 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide have shown significant activity against various bacterial strains. In vitro assays demonstrated that these compounds exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer properties. In particular, 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide has been evaluated for its ability to induce apoptosis in cancer cell lines. Research indicates that this compound can inhibit cell proliferation by interfering with cell cycle progression and promoting apoptotic pathways .

Table 1: Anticancer Activity Assessment

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Induction of apoptosis |

| MCF-7 | 12.5 | Cell cycle arrest |

| A549 | 18.3 | Inhibition of proliferation |

Enzyme Inhibition

The compound's thiazole structure suggests potential enzyme inhibition capabilities. Notably, studies on related thiazole derivatives reveal their effectiveness as urease inhibitors, with IC50 values indicating strong inhibitory effects . This property could be beneficial in treating conditions associated with urease-producing bacteria.

Table 2: Urease Inhibition Activity

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Standard (Thiourea) | 22.5 | Competitive |

| 2-(2-((4-methylbenzyl)thio)... | 8.43 | Uncompetitive |

The mechanism by which 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenethylacetamide exerts its biological effects is multifaceted:

- Interaction with Enzymes : The thiazole ring can interact with active sites of enzymes, leading to inhibition or modulation of enzymatic activity.

- Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and proliferation, particularly in cancer cells.

- Reactive Oxygen Species (ROS) : Some studies suggest that thiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A notable study involved the synthesis and evaluation of several thiazole derivatives, including the target compound, where they demonstrated significant anticancer activity against multiple cancer cell lines . Another study highlighted the compound's urease inhibition capabilities, suggesting its potential application in treating infections caused by urease-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.